molecular formula C6H9NO3 B1306315 Oxo(pyrrolidin-1-yl)acetic acid CAS No. 49791-37-9

Oxo(pyrrolidin-1-yl)acetic acid

Cat. No. B1306315
CAS RN: 49791-37-9
M. Wt: 143.14 g/mol
InChI Key: JMXACIJWOAVQRN-UHFFFAOYSA-N
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Description

Oxo(pyrrolidin-1-yl)acetic acid is a compound that is part of a broader class of organic molecules featuring a pyrrolidine ring, an oxo group, and an acetic acid moiety. This structure is significant in various chemical and biological contexts, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to oxo(pyrrolidin-1-yl)acetic acid involves several strategies. For instance, the synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, which are structurally related to oxo(pyrrolidin-1-yl)acetic acid, is achieved through a nucleophilic addition-cyclization process of N, O-acetal with ynamides, leading to products with excellent regioselectivities and diastereoselectivities . Similarly, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes is facilitated by an iron-catalyzed intramolecular C(sp(2))-N cyclization .

Molecular Structure Analysis

The molecular structure of compounds similar to oxo(pyrrolidin-1-yl)acetic acid has been studied using various techniques. For example, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data . Additionally, the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was analyzed in detail by single-crystal X-ray diffraction studies, revealing strong hydrogen-bonded chains and a three-dimensional supramolecular structure .

Chemical Reactions Analysis

The chemical reactivity of oxo(pyrrolidin-1-yl)acetic acid derivatives can be inferred from related compounds. For instance, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized through the reaction of 2-hydroxypyridine and chloroacetic acid, indicating the potential for nucleophilic substitution reactions in the synthesis of related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxo(pyrrolidin-1-yl)acetic acid derivatives are diverse. The determination of 2-oxo-1-pyrrolidine-acetic acid derivatives in biological material is challenging, requiring specific methods such as extraction with chloroform/methanol mixtures and thin-layer chromatography . The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using various techniques, and quantum chemical methods provided insights into the compound's electronic structure .

Case Studies

Case studies involving oxo(pyrrolidin-1-yl)acetic acid derivatives demonstrate their biological relevance. For example, 2-aryl(pyrrolidin-4-yl)acetic acids were found to be potent agonists of sphingosine-1-phosphate (S1P) receptors, with the ability to induce lymphocyte count reduction in mice and exhibiting favorable pharmacokinetic properties in rats . Additionally, 1H-pyrrolo[2,3-b]pyridine-3-acetic acid was used as a molecular probe in auxin physiology, showing similar molecular geometry to the natural plant growth hormone indole-3-acetic acid .

Scientific Research Applications

  • Quantum Chemical Properties : A study by Bouklah et al. (2012) focused on the quantum-chemical calculations and thermodynamics parameters of various pyrrolidinone derivatives, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA). This research provides insights into the electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied orbital (LUMO) energy, which are critical for understanding the reactivity and stability of these compounds (Bouklah et al., 2012).

  • Analysis in Biological Material : Dell et al. (1980) developed a method for determining 2-oxo-1-pyrrolidine-acetic acid derivatives in biological materials. This study highlights the challenges in analyzing such compounds and presents a practical approach involving extraction, thin-layer chromatography (TLC), and various detection techniques (Dell et al., 1980).

  • Impurity Determination in Pharmaceuticals : Karamancheva and Staneva (2000) developed a Fourier transform infrared (FTIR) spectroscopic method for determining impurities, including 2-oxo-1-pyrrolidine acetic acid, in pharmaceutical compounds like piracetam. This research offers a rapid and sensitive alternative to traditional high-performance liquid chromatography (HPLC) methods (Karamancheva & Staneva, 2000).

  • Inhibitors in Neurotransmitter Transport : A study by Huber et al. (2018) identified pyrrolidine‐3‐acetic acid derived oximes as potent inhibitors of the murine γ‐aminobutyric acid transporter subtype (mGAT1). This research highlights the potential of these compounds in modulating neurotransmitter transport, which can be crucial for developing new therapeutic agents (Huber et al., 2018).

  • Synthesis and Applications in Organic Chemistry : Research by Galeazzi et al. (1996) explored the oxidative cyclization of certain acetoacetamides and methoxycarbonylacetamides to synthesize 1,3,4-trisubstituted pyrrolidin-2-ones. This work contributes to the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi et al., 1996).

properties

IUPAC Name

2-oxo-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5(6(9)10)7-3-1-2-4-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXACIJWOAVQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389927
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxo(pyrrolidin-1-yl)acetic acid

CAS RN

49791-37-9
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Raju, S Somaiah, S Sashikanth… - Drug Invention …, 2014 - researchgate.net
Aim: To synthesise (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide, Levetiracetam by using (R)-1-(1-hydroxymethylpropyl) pyrrolidin-2-one as a chiral auxiliary. Methods: The 1H and 13C …
Number of citations: 3 www.researchgate.net
C Farina, S Gagliardi, C Ghelardini, M Martinelli… - Bioorganic & medicinal …, 2008 - Elsevier
Chemical modifications of dimiracetam, a bicyclic analogue of the nootropic drug piracetam, afforded a small set of novel derivatives that were investigated in in vivo models of …
Number of citations: 24 www.sciencedirect.com
R Akkari, M Calmes, N Mai, M Rolland… - The Journal of Organic …, 2001 - ACS Publications
The preparation of a new optically active alcohol with a carboxylic function that allowed its attachment to an amine-functionalized insoluble polymer is described. Its first use as a …
Number of citations: 41 pubs.acs.org

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